Pentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Pentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of Pentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch synthesis, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using microwave-assisted synthesis or continuous flow reactors.
Chemical Reactions Analysis
Pentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Pentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Pentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial metabolism, leading to its antimicrobial effects. The specific pathways and molecular targets depend on the biological context and the specific substituents on the quinoline core .
Comparison with Similar Compounds
Similar compounds to Pentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:
Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical and biological properties.
2,7,7-Trimethyl-4-(4-dimethylamino-phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ester: The presence of a dimethylamino group can enhance its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C25H33NO3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
pentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO3/c1-6-7-8-13-29-24(28)21-17(3)26-19-14-25(4,5)15-20(27)23(19)22(21)18-11-9-16(2)10-12-18/h9-12,22,26H,6-8,13-15H2,1-5H3 |
InChI Key |
TZXXNLOXQXDXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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